6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine
CAS No.:
Cat. No.: VC20405547
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20N2 |
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Molecular Weight | 204.31 g/mol |
IUPAC Name | 6-methyl-N-(2-methylcyclohexyl)pyridin-3-amine |
Standard InChI | InChI=1S/C13H20N2/c1-10-5-3-4-6-13(10)15-12-8-7-11(2)14-9-12/h7-10,13,15H,3-6H2,1-2H3 |
Standard InChI Key | PUDJPRIHGIDTJP-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCCC1NC2=CN=C(C=C2)C |
Introduction
Chemical Identity and Structural Features
The compound’s structure is defined by two key substituents: a methyl group at the 6-position of the pyridine ring and a 2-methylcyclohexyl group bonded to the nitrogen atom. This configuration introduces steric and electronic effects that influence reactivity. For instance, the cyclohexyl group’s chair conformation may enhance lipophilicity, while the methyl group on the pyridine ring modulates electron density .
Table 1: Key physicochemical properties of 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine
Property | Value |
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Molecular Formula | |
Molecular Weight | 204.31 g/mol |
CAS Number | 1521633-83-9 |
Density | Not reported |
Boiling/Melting Points | Not reported |
The lack of reported density and thermal properties underscores the need for further experimental characterization .
Synthesis and Reaction Pathways
While no explicit synthesis route for 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is documented, analogous compounds suggest a multistep approach. A plausible method involves:
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Nucleophilic substitution: Reacting 3-amino-6-methylpyridine with 2-methylcyclohexyl bromide under basic conditions.
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Catalytic hydrogenation: Reducing intermediate imines or Schiff bases to stabilize the amine .
Key reagents may include alkyl halides for alkylation and palladium catalysts for hydrogenation. Challenges in synthesis likely stem from steric hindrance posed by the cyclohexyl group, necessitating optimized reaction conditions .
Physicochemical Properties and Stability
The compound’s lipophilicity, inferred from its cyclohexyl substituent, suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate. The basicity of the pyridine nitrogen () implies protonation under acidic conditions, enhancing water solubility as a salt . Stability studies are absent, but heterocyclic amines generally exhibit sensitivity to oxidation, requiring storage under inert atmospheres .
Biological Activity and Mechanism of Action
Although direct pharmacological data are unavailable, structurally related compounds exhibit kinase inhibitory activity. For example, -(4-((1,3,5)-3-amino-5-methylcyclohexyl)pyridin-3-yl) analogs demonstrate potent inhibition of PIM kinases, which regulate cell proliferation and apoptosis . The primary amino group in such compounds forms hydrogen bonds with aspartate and glutamate residues in kinase active sites, suggesting a similar mechanism for 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine .
Hypothetical biological targets:
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Kinases: Potential interaction with ATP-binding pockets due to pyridine’s hydrogen-bonding capability.
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G-protein-coupled receptors (GPCRs): Lipophilic substituents may facilitate membrane penetration .
Applications in Research and Industry
Pharmaceutical Development
6-Membered heterocycles are cornerstones of drug discovery. The compound’s framework could serve as a scaffold for:
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Anticancer agents: Mimicking kinase inhibitors like PIM-1 inhibitors .
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Central nervous system (CNS) drugs: Lipophilicity aids blood-brain barrier penetration .
Materials Science
Pyridine derivatives are employed in:
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Coordination complexes: As ligands for transition metals (e.g., Ru or Pt) in catalytic systems.
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Polymer additives: Enhancing thermal stability through aromatic interactions .
Comparative Analysis with Structural Analogs
Table 2: Structural analogs and their properties
Substituent position profoundly affects interactions. For instance, moving the cyclohexyl methyl from position 2 to 4 (as in) may reduce steric hindrance, improving solubility but weakening target binding .
Challenges and Future Directions
Current limitations include:
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Synthetic complexity: Low yields due to steric effects during cyclohexyl group introduction.
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Data gaps: Absence of pharmacokinetic and toxicity profiles.
Future research should prioritize:
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